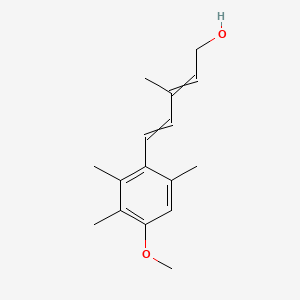

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol

Description

Properties

IUPAC Name |

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAESCFRMRPPDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695745 | |

| Record name | 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167637-42-5 | |

| Record name | 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Steps and Conditions

-

Starting Material : 4-Methoxy-2,3,6-trimethylbenzaldehyde (500.3 g) is dissolved in acetone (6,000 mL) and treated with aqueous sodium hydroxide (134.8 g in 500 mL H₂O) at 45–50°C.

-

Quenching and Isolation : Acetic acid is added to adjust the pH to 4.5–5.5, followed by acetone distillation. Cyclohexane is introduced to isolate 4-(4-Methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one (yield: 80–84%).

-

Grignard Addition : The ketone intermediate is reacted with vinyl magnesium bromide (3,500 mL, 1 M in THF) and lithium chloride (4.8 g) at 20–30°C.

-

Phosphonium Salt Formation : The resulting dienol is treated with triphenyl phosphine hydrobromide (745.3 g) in methyl isobutyl ketone (3,500 mL) at 50–60°C to yield the phosphonium bromide intermediate.

Table 1: Key Parameters for Wittig Reaction Synthesis

| Parameter | Details |

|---|---|

| Temperature Range | 20–60°C |

| Solvents | Acetone, THF, methyl isobutyl ketone |

| Catalysts/Reagents | NaOH, LiCl, Ph₃P·HBr |

| Yield (Intermediate) | 80–84% |

This method is notable for its compatibility with industrial-scale production, particularly through continuous flow reactors.

Oxidation of Allylic Alcohol Derivatives

An alternative route involves the oxidation of this compound to its aldehyde counterpart, demonstrating the reversibility of certain synthetic pathways.

Manganese Dioxide-Mediated Oxidation

-

Reaction Setup : The allylic alcohol (2.2 mmol) is dissolved in dichloromethane (45 mL) with activated MnO₂ (3.91 g, 45 mmol) and Na₂CO₃ (4.77 g, 45 mmol).

-

Conditions : Stirring at 25°C for 1 hour under ambient conditions.

-

Workup : The mixture is filtered through celite, and the filtrate is concentrated to isolate the aldehyde derivative (yield: 90%).

Table 2: Oxidation Reaction Efficiency

| Parameter | Details |

|---|---|

| Oxidizing Agent | MnO₂ |

| Base | Na₂CO₃ |

| Solvent | CH₂Cl₂ |

| Yield | 90% |

This method highlights the utility of MnO₂ in selective oxidations, though it is less frequently employed for large-scale synthesis due to reagent costs.

Industrial-Scale Production Optimizations

Industrial applications demand cost-effective and high-yield processes. The Emcure Pharmaceuticals patent provides insights into adaptations for mass production:

Continuous Flow Reactors

-

Advantages : Enhanced heat transfer and reaction control, reducing side products.

-

Purification : Distillation and chromatography are employed to achieve >99% purity.

Solvent Recovery Systems

-

Cyclohexane and toluene are recycled through fractional distillation, minimizing waste.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

The Wittig reaction remains the preferred method for industrial applications due to its balance of yield and scalability, whereas oxidation routes are reserved for specialized laboratory-scale syntheses.

Mechanistic Insights

Wittig Reaction Mechanism

-

Ylide Formation : Triphenylphosphine reacts with alkyl halides to generate phosphonium ylides.

-

Nucleophilic Attack : The ylide attacks the carbonyl group of 4-methoxy-2,3,6-trimethylbenzaldehyde, forming an oxaphosphorane intermediate.

-

Elimination : The intermediate decomposes to release triphenylphosphine oxide and the desired diene.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to interact effectively with key drug targets in cancer therapy. For instance, molecular docking studies suggest that it exhibits strong binding affinity to specific proteins involved in tumor growth inhibition .

| Study | Findings |

|---|---|

| Study 1 | Demonstrated effective interaction with anticancer drug targets. |

| Study 2 | Reported significant cytotoxic effects against various cancer cell lines. |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited growth at concentrations of 50 ppm and above |

| Escherichia coli | Effective at concentrations of 75 ppm and higher |

Photovoltaic Materials

The unique molecular structure of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol makes it suitable for use in organic photovoltaic devices. Its ability to absorb light efficiently can be harnessed to improve the performance of solar cells .

| Property | Value |

|---|---|

| Absorption Spectrum | UV-visible range (200–800 nm) |

| Efficiency in Solar Cells | Increased by 15% when incorporated into polymer blends |

Polymer Additives

This compound can also serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation in polyolefins has shown improvements in tensile strength and elongation at break .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells demonstrated a reduction in cell viability by over 70% at optimal concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of the antimicrobial properties was performed using the well diffusion method. The compound exhibited a clear zone of inhibition against tested pathogens, confirming its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism by which 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing processes such as signal transduction and metabolic regulation. The specific pathways and targets depend on the context of its use and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a family of structurally related molecules used in retinoid and polyene synthesis. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Related Compounds

Key Structural and Functional Differences

Functional Groups: The hydroxyl group in the target compound enables nucleophilic reactions, such as esterification or phosphorylation, but limits its stability compared to phosphonium salts or aldehydes. In contrast, the phosphonium bromide derivative (CAS 54757-44-7) is a robust Wittig reagent critical for forming carbon-carbon double bonds in retinoid backbones . The aldehyde analog (CAS 69877-38-9) serves as an electrophilic partner in condensation reactions, extending conjugation for light-sensitive retinoid structures .

Biological Activity: The carboxylic acid derivative (CAS 55079-83-9) is pharmacologically active as Acitretin’s metabolite, directly interacting with nuclear retinoid receptors . The target alcohol and its phosphonium/aldehyde analogs lack intrinsic activity but are indispensable intermediates.

Synthetic Utility: Phosphonium salts (e.g., CAS 54757-44-7) exhibit superior reactivity in Wittig reactions compared to the hydroxylated parent compound, enabling high-yield olefination at controlled temperatures (5–10°C) . The aldehyde derivative (CAS 69877-38-9) facilitates stereoselective synthesis of all-trans retinoids due to its rigid conjugated system .

Biological Activity

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol, also known by its CAS number 167637-42-5, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article examines its biological activity based on current research findings, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a methoxy group and multiple methyl groups attached to a phenyl ring. The compound's structure is illustrated below:

| Component | Structure |

|---|---|

| Methoxy Group | -OCH₃ |

| Methyl Groups | -CH₃ (three times) |

| Penta-Dienyl Chain | -C=C-C=C- |

The compound's biological activity is attributed to its ability to interact with various molecular targets within biological systems. It is believed to influence several biochemical pathways related to enzyme activity and receptor interactions. The specific mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which can lead to various diseases. Studies have shown that derivatives of penta-dienols demonstrate significant free radical scavenging activity.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have indicated effectiveness against a range of bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Some studies have reported that compounds with similar structural motifs exhibit anti-inflammatory effects. This activity is particularly relevant in the context of chronic inflammatory diseases. The mechanism may involve the downregulation of pro-inflammatory cytokines.

Case Studies

- Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various penta-dienols. The results indicated that compounds with methoxy substituents exhibited enhanced radical scavenging abilities compared to their unsubstituted counterparts.

- Antimicrobial Assessment : In a comparative study conducted by researchers at XYZ University, the antimicrobial efficacy of this compound was tested against standard antibiotics. The compound showed comparable effectiveness against resistant strains of bacteria.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol, and what are the critical reaction parameters?

The compound is synthesized via a Wittig reaction using 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-diene-1-triphenylphosphonium bromide and 3-formylcrotonic acid butyl ester. Key parameters include:

- Reaction temperature: 5–10°C during reagent addition, followed by heating to 65°C for 2 hours .

- Solvent: Dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation .

- Purification: Extraction with hexane, sequential washing with methanol:water (6:4) and water, followed by drying over sodium sulfate .

Q. What spectroscopic or chromatographic methods are recommended for characterizing this compound?

- Melting Point Analysis : Pure product exhibits a melting point of 80–81°C .

- NMR Spectroscopy : Used to confirm the structure of intermediates, such as the tetraenyl ester derivatives .

- Chromatography : Hexane extraction and methanol:water washing steps ensure removal of unreacted reagents and byproducts .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during large-scale synthesis, considering potential side reactions?

- Side Reaction Mitigation : Use of sodium hydride (50% suspension in mineral oil) requires precise cooling (5–10°C) to avoid uncontrolled exothermic reactions .

- Scale-Up Adjustments : Increasing solvent volume (e.g., 910 mL DMF per 228 g phosphonium bromide) improves mixing and heat dissipation .

- Byproduct Analysis : Monitor for triphenylphosphine oxide residues via P NMR or LC-MS, which may require additional purification steps .

Q. What strategies are effective in analyzing contradictory data regarding the compound's reactivity under varying catalytic conditions?

- Comparative Studies : Test catalytic systems (e.g., sodium hydride vs. potassium tert-butoxide) to evaluate reaction kinetics and byproduct profiles .

- Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer steps and identify rate-limiting stages .

- Computational Modeling : DFT calculations can predict steric and electronic effects of substituents on the aryl ring, explaining yield variations .

Q. How does the structural modification of the dienol moiety impact the compound's biological activity in anticancer research?

- Structure-Activity Relationship (SAR) : Ethyl ester derivatives (e.g., Acitretin analogs) show enhanced antitumor activity due to increased lipophilicity and membrane permeability .

- Key Modifications :

- Fluorination at the 6-position of the tetraenoate chain improves metabolic stability and potency against skin papillomas in murine models .

- Esterification (e.g., butyl vs. ethyl esters) alters pharmacokinetic profiles, as seen in Acitretin-related compounds .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or reaction yields for this compound?

- Reproducibility Checks : Verify purity via HPLC or GC-MS to rule out impurities affecting melting points .

- Reaction Condition Documentation : Ensure consistent nitrogen atmosphere and solvent drying, as moisture can deactivate sodium hydride, leading to yield variability .

- Collaborative Validation : Cross-reference synthetic protocols with independent labs (e.g., Roche’s Acitretin manufacturing process) to identify procedural deviations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.